1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride
Overview
Description
1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with various biological targets.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been noted for their potential in the development of covalent inhibitors , indicating that they may interact with their targets through covalent bonding.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been noted for their potential in the development of covalent inhibitors , suggesting that they may affect pathways involving their target proteins.
Result of Action
Some imidazo[1,2-a]pyridine derivatives have demonstrated good inhibitory activities against certain enzymes , suggesting that they may exert their effects by inhibiting these enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride typically involves the reaction of imidazo[1,2-a]pyridine with propylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride
- (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate
- (1-Pyridin-2-ylpropyl)amine dihydrochloride
- 2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride
Uniqueness
1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-ylpropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-2-8(11)9-7-13-6-4-3-5-10(13)12-9;;/h3-8H,2,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWBOCWXVAMUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN2C=CC=CC2=N1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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